N~2~-(3,4-dimethylphenyl)-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine
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Overview
Description
N2-(3,4-Dimethylphenyl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine is a complex organic compound with a molecular formula of C17H18N6O3. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-Dimethylphenyl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate aldehydes and amines.
Substitution Reactions: The attachment of the 3,4-dimethylphenyl and oxolan-2-ylmethyl groups is carried out through substitution reactions, often using halogenated intermediates and nucleophilic substitution conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N2-(3,4-Dimethylphenyl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenated intermediates and strong nucleophiles like sodium hydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N2-(3,4-Dimethylphenyl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(3,4-Dimethylphenyl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N2-(3,4-Dimethylphenyl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
- N2-(3,4-Dimethylphenyl)-N4-(2-furylmethyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N2-(3,4-Dimethylphenyl)-5-nitro-N4-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group differentiates it from other similar compounds and may contribute to its unique biological activity .
Properties
Molecular Formula |
C17H22N6O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-N-(3,4-dimethylphenyl)-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H22N6O3/c1-10-5-6-12(8-11(10)2)20-17-21-15(18)14(23(24)25)16(22-17)19-9-13-4-3-7-26-13/h5-6,8,13H,3-4,7,9H2,1-2H3,(H4,18,19,20,21,22) |
InChI Key |
JKEWGBJXQXXVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(C(=N2)NCC3CCCO3)[N+](=O)[O-])N)C |
Origin of Product |
United States |
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